N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine is a complex organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine typically involves the condensation of 3-chloro-4-methoxybenzaldehyde with 2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium iodide in acetone or other polar aprotic solvents.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The presence of halogen atoms and the methoxy group enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(4-methoxyphenyl)propanamide
- N-(4-methoxyphenyl)-3-chloropropanamide
- 3-nitro-N-[(E)-(4-{(E)-[(3-nitrophenyl)imino]methyl}phenyl)methylidene]aniline
Uniqueness
Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C21H13Cl3N2O2 |
---|---|
Molecular Weight |
431.7 g/mol |
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]methanimine |
InChI |
InChI=1S/C21H13Cl3N2O2/c1-27-19-6-2-12(8-17(19)24)11-25-14-4-7-20-18(10-14)26-21(28-20)13-3-5-15(22)16(23)9-13/h2-11H,1H3 |
InChI Key |
XMEABQGXSZSJTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C=C4)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.